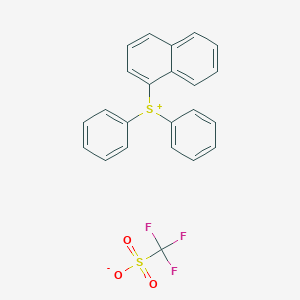

1-Naphthyl diphenylsulfonium triflate

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

naphthalen-1-yl(diphenyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17S.CHF3O3S/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYZLFZSZZFLJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584624 | |

| Record name | (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116808-69-6 | |

| Record name | (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116808-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthyl diphenylsulfonium triflate

CAS Number: 116808-69-6

This technical guide provides a comprehensive overview of 1-Naphthyl diphenylsulfonium triflate, a photoacid generator (PAG) for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, a plausible synthesis route, its mechanism of action, and representative experimental protocols for its application.

Chemical and Physical Properties

This compound is a solid, cationic photoinitiator. Upon exposure to ultraviolet (UV) radiation, it generates a strong acid, which can then catalyze a variety of chemical reactions, such as cationic polymerization or the deprotection of polymer side chains in photolithography.

| Property | Value | Reference |

| CAS Number | 116808-69-6 | [1] |

| Molecular Formula | C₂₃H₁₇F₃O₃S₂ | [1] |

| Molecular Weight | 462.5 g/mol | [1] |

| Melting Point | 132-136 °C | [1] |

| Appearance | Solid | |

| Maximum Absorption (λₘₐₓ) | 298 nm | |

| Synonyms | Diphenyl(1-naphthyl)sulfonium triflate, 1-Naphthalenyldiphenylsulfonium trifluoromethanesulfonate | [1] |

Synthesis

A plausible, high-yield synthesis of this compound can be adapted from established methods for creating triarylsulfonium salts. A European patent describes a relevant procedure.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Naphthalene

-

Diphenyl sulfoxide

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve naphthalene (1.0 equivalent) and diphenyl sulfoxide (1.0 equivalent) in dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add trifluoromethanesulfonic anhydride (1.0 equivalent) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield this compound as a solid. A yield of 99% has been reported for a similar synthesis.[2]

Mechanism of Action: Photoacid Generation

As a triarylsulfonium salt, this compound functions as a photoacid generator. Upon absorption of UV light, the molecule is excited, leading to the homolytic or heterolytic cleavage of a carbon-sulfur bond. This process generates reactive intermediates that ultimately produce trifluoromethanesulfonic acid (a strong Brønsted acid) and various aryl byproducts.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Naphthyl Diphenylsulfonium Triflate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl diphenylsulfonium triflate is a photoacid generator (PAG) that has found significant application in the field of photolithography. Its mechanism of action is primarily centered on its ability to generate a strong acid, trifluoromethanesulfonic acid (triflic acid), upon exposure to high-energy radiation such as ultraviolet (UV) and extreme ultraviolet (EUV) light. This generated acid then catalyzes chemical reactions in the surrounding polymer matrix, a process that is fundamental to chemically amplified photoresists. While its application in materials science is well-documented, its direct role or mechanism of action within a biological or drug development context is not established in the current scientific literature. This guide will provide a detailed overview of its well-understood photochemical mechanism of action.

Primary Mechanism of Action: Photoacid Generation

This compound is an ionic compound consisting of a 1-naphthyl diphenylsulfonium cation and a triflate anion. As a photoacid generator, its core function is to release a proton upon irradiation. This process is crucial in applications like cationic polymerizations and cross-linking reactions. The cationic part of the molecule, the sulfonium salt, is responsible for absorbing the light energy, which initiates a series of photochemical reactions leading to the generation of the acid from the anionic part.

The general mechanism for acid generation by sulfonium salt-based PAGs involves the excitation of the molecule upon absorbing a photon. This excited state is unstable and undergoes fragmentation. The cleavage of the carbon-sulfur (C-S) bonds can occur through two primary pathways: heterolytic and homolytic cleavage.

-

Heterolytic Cleavage: The C-S bond breaks, with the electron pair remaining with one of the fragments, leading to the formation of a carbocation and a neutral sulfur-containing molecule.

-

Homolytic Cleavage: The C-S bond breaks, with each fragment retaining one electron, resulting in the formation of a radical cation and a radical.

These reactive intermediates then undergo further reactions with components of the surrounding medium (e.g., solvent or polymer) to ultimately release a proton, thus generating the acid. The efficiency of this acid generation is a critical parameter for its applications.

The photochemical reaction pathway for a generic sulfonium salt photoacid generator is illustrated below.

Figure 1: Generalized photochemical reaction pathway for a sulfonium salt-based photoacid generator.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 116808-69-6 | [1][2] |

| Molecular Formula | C23H17F3O3S2 | [1][2] |

| Molecular Weight | 462.5 g/mol | [1][2] |

| Melting Point | 132-136 °C | [1][2][3] |

| Appearance | Solid | [3] |

| λmax | 298 nm | [3] |

Experimental Protocols

While specific experimental protocols for investigating the biological mechanism of action of this compound are not available due to a lack of research in this area, the following outlines a general methodology for characterizing its primary function as a photoacid generator.

Protocol: Determination of Photoacid Generation Efficiency

Objective: To quantify the amount of acid generated by this compound upon exposure to a specific wavelength of light.

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile, methanol)[4]

-

A pH-sensitive indicator dye (e.g., Rhodamine B)

-

A UV light source with a specific wavelength (e.g., 254 nm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Prepare a solution of the pH-sensitive indicator dye in the same solvent.

-

In a quartz cuvette, mix the PAG solution and the indicator dye solution.

-

Measure the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer.

-

Expose the cuvette to the UV light source for a defined period.

-

After exposure, immediately measure the absorbance spectrum of the solution again.

-

The change in the absorbance of the indicator dye at its characteristic wavelength is proportional to the concentration of the generated acid.

-

A calibration curve for the indicator dye at different known acid concentrations is used to quantify the amount of acid generated.

-

The quantum yield of photoacid generation can be calculated by comparing the number of acid molecules generated to the number of photons absorbed by the PAG.

The workflow for this experimental protocol is depicted in the following diagram.

Figure 2: A simplified workflow for quantifying photoacid generation.

Relevance to Drug Development: A Speculative Outlook

While this compound is not currently utilized in drug development, its chemical features could suggest potential, albeit unexplored, biological activities.

-

Naphthyl Group: The naphthalene moiety is planar and hydrophobic, characteristics that can facilitate intercalation into DNA.[5][6] Naphthyl-containing compounds, such as naphthylimides, have been investigated for their anticancer, antibacterial, and antiviral properties, often attributed to their DNA-intercalating abilities.[5][6]

-

Sulfonium Salt: Onium salts, including sulfonium salts, are known to have diverse biological activities. Some have been explored as antimicrobial agents. The positive charge on the sulfur atom could potentially interact with negatively charged biological macromolecules.

-

Photodynamic Therapy (PDT) Potential: Given its photochemical reactivity, one could speculate on its potential as a photosensitizer in photodynamic therapy. In PDT, a photosensitizer is administered and accumulates in target cells. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce cell death. While its primary photochemical outcome is acid generation, the formation of radical intermediates could potentially lead to ROS production in a biological environment.

The hypothetical signaling pathway for a naphthyl-containing compound that acts via DNA intercalation is shown below.

Figure 3: A hypothetical signaling pathway for a DNA-intercalating naphthyl-containing compound.

It is crucial to emphasize that these potential biological mechanisms are purely speculative and would require substantial experimental validation.

Conclusion

The mechanism of action of this compound is well-characterized within the realm of photochemistry, where it functions as a highly efficient photoacid generator. Its application is firmly established in the microelectronics industry. For professionals in drug development, while this specific compound does not have a known therapeutic application, understanding the biological activities of its constituent chemical motifs, such as the naphthyl group and the sulfonium salt, may provide inspiration for the design of novel therapeutic agents. Future research could explore whether the photochemical properties of this and similar compounds can be harnessed for biomedical applications like photodynamic therapy or targeted drug delivery.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 116808-69-6 [m.chemicalbook.com]

- 3. 116808-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photolysis Mechanism of Sulfonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonium salts, particularly triarylsulfonium (TAS) salts, are a cornerstone of photochemistry, primarily serving as highly efficient photoacid generators (PAGs). Upon absorption of light, these compounds undergo irreversible photolysis to produce a strong Brønsted acid, which can initiate a variety of subsequent chemical reactions. This property has made them indispensable in a range of applications, from industrial photopolymerization in coatings and 3D printing to advanced photolithography for microelectronics manufacturing.[1] In the context of drug development and life sciences, their ability to afford precise spatiotemporal control over acid generation is being explored for applications such as the creation of microfluidic devices, controlled drug release systems, and in situ hydrogel formation.[2]

This guide provides a detailed examination of the core photolytic mechanisms of sulfonium salts, presents key quantitative data, outlines experimental protocols for their characterization, and visualizes the complex pathways involved.

Core Photolysis Mechanisms

The generation of acid from triarylsulfonium salts upon irradiation can proceed through two primary pathways: direct photolysis and sensitized photolysis. The specific mechanism that predominates depends on the structure of the sulfonium salt, the presence of other chromophores (sensitizers), and the irradiation conditions.

Direct Photolysis

Direct photolysis occurs when the sulfonium salt itself absorbs a photon. For most triarylsulfonium salts, this requires UV light, as their absorption maxima are typically in the far-UV region.[3] Upon excitation, the salt is promoted to an excited singlet state (S1). From this state, the molecule can undergo one of two competing C-S bond cleavage pathways: heterolytic or homolytic cleavage.[4][5][6]

-

Heterolytic Cleavage: This pathway involves the asymmetric cleavage of a carbon-sulfur bond, directly forming a phenyl cation and a diaryl sulfide.[4][6] This is often considered a significant pathway in the direct photolysis from the singlet excited state.[4]

-

Homolytic Cleavage: This pathway involves the symmetric cleavage of the C-S bond, yielding a phenyl radical and a diarylsulfinyl radical cation.[4][6] Computational studies suggest that for triphenylsulfonium cations, homolytic bond cleavage is a favorable pathway.[6][7]

The initial products of both cleavage pathways are highly reactive and confined within a solvent cage. They can undergo recombination or react with solvent molecules (or other hydrogen donors) to ultimately generate the key product: a strong Brønsted acid (H⁺).[3][8] For instance, the radical cation can abstract a hydrogen atom from a donor molecule (R-H) to produce the acid.[3]

References

- 1. Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. [2404.14512] Distinguishing homolytic versus heterolytic bond dissociation of phenyl sulfonium cations with localized active space methods [arxiv.org]

- 8. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

Spectroscopic Properties of Triarylsulfonium Photoacid Generators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of triarylsulfonium photoacid generators (PAGs). It is designed to be a valuable resource for researchers and professionals working in fields such as photolithography, 3D printing, coatings, and drug delivery, where the precise control of photoinitiated chemical reactions is paramount. This document details the key spectroscopic parameters, experimental protocols for their measurement, and the underlying photochemical mechanisms of this important class of compounds.

Introduction to Triarylsulfonium Photoacid Generators

Triarylsulfonium salts are a prominent class of ionic photoacid generators, prized for their high thermal stability and quantum efficiency in generating strong Brønsted acids upon exposure to ultraviolet radiation.[1] The general structure consists of a sulfonium cation, where a sulfur atom is bonded to three aryl groups, and a non-nucleophilic anion. The choice of the aryl substituents and the counter-anion allows for the tuning of the spectroscopic and chemical properties of the PAG, such as its absorption wavelength, photosensitivity, and the strength of the photogenerated acid. These characteristics are critical for their application in a wide range of photopolymerization and photoresist technologies.[2][3]

UV-Visible Absorption Spectroscopy

The absorption of UV light is the initial and most critical step in the function of a triarylsulfonium PAG. The absorption characteristics determine the wavelength of light required to initiate the photoacid generation process.

General Spectral Features

Triarylsulfonium salts typically exhibit two main absorption bands in the UV region.[4] These correspond to:

-

High-energy π-π transitions* of the aromatic rings.

-

Lower-energy π-σ transitions.*

The position and intensity of these bands are influenced by the nature of the aryl substituents. For instance, the introduction of a phenylthio group can cause a significant red-shift in the absorption maximum, extending the activity of the PAG to longer wavelengths.[5]

Quantitative Absorption Data

The following table summarizes the absorption maxima (λmax) and molar extinction coefficients (ε) for a selection of triarylsulfonium PAGs in acetonitrile.

| Cation Structure | Anion | λmax (nm) | ε (M-1cm-1) |

| Triphenylsulfonium | PF6- | 227 | 17,800 |

| Tris(4-methylphenyl)sulfonium | PF6- | 235 | 21,000 |

| Tris(4-chlorophenyl)sulfonium | PF6- | 233 | 23,000 |

| (4-Methoxyphenyl)diphenylsulfonium | PF6- | 232 | 19,500 |

| (4-Phenylthiophenyl)diphenylsulfonium | PF6- | 313 | 12,000 |

| Coumarin-substituted sulfonium salt (p-OMe-Me CSS) | PF6- | 380-390 | - |

| Coumarin-substituted sulfonium salt (p-H-Me CSS) | PF6- | 300-320 | - |

Data compiled from multiple sources. Molar extinction coefficients for the coumarin-substituted salts were not explicitly provided in the source.[4][5]

Photochemical Reaction Mechanisms

Upon absorption of a photon, the triarylsulfonium cation is promoted to an excited singlet state. From this state, it can undergo photolysis through two primary pathways: homolytic and heterolytic cleavage of a carbon-sulfur bond.[6]

Direct Photolysis (from Singlet State)

Direct irradiation leads to the formation of both radical and cationic intermediates from the singlet excited state.[6]

-

Heterolytic Cleavage: This pathway results in the formation of a phenyl cation and a diaryl sulfide.

-

Homolytic Cleavage: This pathway generates a singlet phenyl radical and a diphenylsulfinyl radical cation pair.

These highly reactive intermediates can then undergo in-cage recombination to form rearrangement products like phenylthiobiphenyls or react with the surrounding solvent or monomer to generate a Brønsted acid.[6]

Triplet Sensitized Photolysis

In the presence of a triplet sensitizer, the triarylsulfonium salt can be excited to its triplet state. The triplet state is also subject to C-S bond cleavage, leading to a triplet geminate radical pair of a phenyl radical and a diphenylsulfinyl radical cation. These species ultimately lead to the formation of benzene and diphenyl sulfide as major products.[6]

Visualizing the Photochemical Pathways

The following diagrams, generated using the DOT language, illustrate the key photochemical reaction pathways.

Caption: Direct photolysis pathway of triarylsulfonium PAGs from the singlet excited state.

Caption: Triplet-sensitized photolysis pathway of triarylsulfonium PAGs.

Quantum Yield of Photoacid Generation

The quantum yield of photoacid generation (ΦH+) is a measure of the efficiency of the photochemical process. It is defined as the number of moles of acid produced per mole of photons absorbed.

Factors Influencing Quantum Yield

The quantum yield is influenced by several factors, including:

-

The chemical structure of the PAG: Substituents on the aryl rings can affect the efficiency of C-S bond cleavage.

-

The nature of the counter-anion: While the anion does not directly participate in the initial photochemical event, it can influence the overall efficiency of acid generation.

-

The surrounding medium: The solvent or polymer matrix can affect the stability of the excited state and the subsequent reactions of the photogenerated intermediates.

Quantitative Quantum Yield Data

The following table presents the quantum yields of photoacid generation for a selection of triarylsulfonium PAGs upon irradiation at 365 nm in acetonitrile.

| Cation Structure | Anion | ΦH+ |

| Triphenylsulfonium | SbF6- | 0.53 |

| Chromophore-substituted sulfonium salt (SULF5) | PF6- | 0.48 |

| Chromophore-substituted sulfonium salt (SULF7) | PF6- | 0.48 |

| Chromophore-substituted sulfonium salt (SULF8) | PF6- | 0.47 |

| Chromophore-substituted sulfonium salt (SULF9) | PF6- | 0.41 |

| Chromophore-substituted sulfonium salt (PI-EtO) | PF6- | 0.65 |

| Chromophore-substituted sulfonium salt (PI-CF3) | PF6- | 0.60 |

Data compiled from a review on visible light sensitive sulfonium PAGs.[4]

Fluorescence Properties

In general, triarylsulfonium PAGs are weakly fluorescent. The fluorescence quantum yields are typically very low, often less than 0.01.[4] This is because the excited state is highly reactive and undergoes rapid C-S bond cleavage, which is a non-radiative decay pathway that outcompetes fluorescence emission. The low fluorescence is a testament to the high efficiency of the photoacid generation process.

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, absorption maxima (λmax), and molar extinction coefficients (ε) of a triarylsulfonium PAG.

Materials:

-

Triarylsulfonium PAG of interest

-

Spectroscopic grade solvent (e.g., acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the triarylsulfonium PAG and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10-3 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-5 to 10-4 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction to zero the absorbance across the entire wavelength range.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute PAG solution. Then, fill the cuvette with the same solution and place it in the sample holder.

-

Data Acquisition: Record the absorption spectrum. The absorbance at the maximum should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Repeat for all Concentrations: Repeat steps 5 and 6 for all the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc, where A is the absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), calculate the molar extinction coefficient (ε) at λmax from the slope of a plot of absorbance versus concentration.

-

Determination of Photoacid Generation Quantum Yield (using a fluorescent pH indicator)

Objective: To determine the quantum yield of photoacid generation (ΦH+) of a triarylsulfonium PAG. This method relies on a pH-sensitive fluorescent dye that changes its fluorescence properties upon protonation by the photogenerated acid.[7][8]

Materials:

-

Triarylsulfonium PAG

-

pH-sensitive fluorescent dye (e.g., Coumarin 6)

-

Polymer matrix or solvent (e.g., acetonitrile)

-

Spin coater and wafers (for thin film studies) or quartz cuvettes (for solution studies)

-

UV light source with a specific wavelength (e.g., 365 nm) and a calibrated power meter

-

Fluorimeter or fluorescence microscope

Procedure:

-

Sample Preparation:

-

Solution: Prepare a solution containing a known concentration of the triarylsulfonium PAG and the fluorescent dye in a suitable solvent.

-

Thin Film: Prepare a polymer solution containing the PAG and the fluorescent dye. Spin-coat the solution onto a wafer to form a thin film of known thickness.

-

-

Initial Fluorescence Measurement: Measure the initial fluorescence spectrum of the sample before UV exposure.

-

Photolysis: Expose the sample to a known dose of UV radiation at a specific wavelength. The incident light intensity should be measured using a calibrated power meter.

-

Final Fluorescence Measurement: After irradiation, measure the fluorescence spectrum of the sample again. The change in the fluorescence spectrum (e.g., the appearance of a new emission band corresponding to the protonated dye) is proportional to the amount of acid generated.

-

Quantification of Absorbed Photons: The number of photons absorbed by the PAG can be calculated from the incident light intensity, the exposure time, and the absorbance of the PAG at the irradiation wavelength.

-

Quantification of Generated Acid: The concentration of the generated acid is determined by correlating the change in fluorescence intensity to a calibration curve. This calibration curve is typically generated by adding known amounts of a strong acid to a solution/film containing the fluorescent dye and measuring the corresponding fluorescence changes.

-

Quantum Yield Calculation: The quantum yield of photoacid generation (ΦH+) is calculated using the following equation:

ΦH+ = (moles of acid generated) / (moles of photons absorbed)

Workflow for Quantum Yield Determination:

Caption: Experimental workflow for determining the quantum yield of photoacid generation.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic properties of triarylsulfonium photoacid generators. Understanding their UV-Vis absorption characteristics, photochemical reaction mechanisms, and photoacid generation quantum yields is essential for their effective application in advanced materials and processes. The provided data tables and experimental protocols offer a practical resource for researchers in this field. The inherent trade-off between efficient photoacid generation and low fluorescence is a defining characteristic of this important class of photoinitiators. Future research will likely focus on the development of novel triarylsulfonium PAGs with tailored spectroscopic properties for emerging applications, such as two-photon absorption and visible-light-induced polymerization.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 3. Photo Acid Generator Overview and Function Map - San Apro [san-apro.co.jp]

- 4. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of Sulfonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the thermal stability of sulfonium salts, critical organic compounds with diverse applications in organic synthesis, materials science, and pharmaceutical development. Understanding the thermal decomposition characteristics of these salts is paramount for ensuring their safe handling, predicting their shelf-life, and optimizing their performance in various applications. This document outlines the key methodologies for assessing thermal stability, presents quantitative data for a range of sulfonium salts, and discusses the underlying decomposition mechanisms.

Introduction to Sulfonium Salts and Their Thermal Stability

Sulfonium salts are organic compounds featuring a positively charged sulfur atom bonded to three organic substituents. Their general formula is [R₃S]⁺X⁻, where R represents an organic group and X⁻ is a counter-anion. The nature of the organic substituents (R) and the counter-anion (X⁻) significantly influences the salt's overall properties, including its thermal stability.[1]

Thermal stability refers to a substance's resistance to decomposition at elevated temperatures. For sulfonium salts, this is a critical parameter as their decomposition can lead to the formation of undesired byproducts, loss of activity, and potentially hazardous situations. Factors influencing the thermal stability of sulfonium salts include:

-

Steric Hindrance: Bulky substituents around the sulfur atom can sterically hinder decomposition pathways, thereby increasing thermal stability.

-

Electronic Effects: Electron-withdrawing or -donating groups on the organic substituents can affect the charge distribution and bond strengths within the sulfonium cation, impacting its stability. Delocalization of the positive charge can enhance stability.[2]

-

Counter-anion: The nature of the counter-anion plays a crucial role. Non-nucleophilic and thermally stable anions generally lead to more stable sulfonium salts.[3][4]

-

Molecular Structure: The overall molecular architecture, including the presence of cyclic structures or specific functional groups, can influence decomposition mechanisms and temperatures.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of sulfonium salts is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Isothermal stress testing provides complementary information on long-term stability under specific temperature conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature, quantify mass loss at different stages, and identify the temperature range of stability.[1][5]

Experimental Protocol for TGA of Sulfonium Salts:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sulfonium salt into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a dry, inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficiently high to ensure complete decomposition (e.g., 500-800 °C).[7]

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is often determined as the temperature at which a significant mass loss begins. The temperature at which 5% or 10% mass loss occurs (Td5 or Td10) is also a common metric for thermal stability.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing insights into both physical and chemical changes.[1][8]

Experimental Protocol for DSC of Sulfonium Salts:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sulfonium salt into a clean DSC pan. For volatile or potentially energetic decompositions, use hermetically sealed pans.[9]

-

Atmosphere: Use a purge of dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature beyond the decomposition point.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.[10]

Isothermal Stress Testing

Isothermal stress testing involves holding a sample at a constant elevated temperature for an extended period to assess its long-term stability. This method is particularly relevant for determining shelf-life and stability under storage or use conditions.[11][12]

Experimental Protocol for Isothermal Stress Testing of Sulfonium Salts:

-

Sample Preparation: Place a known quantity of the sulfonium salt in a suitable container (e.g., a glass vial). For drug development applications, the salt may be tested as a solid or in a relevant formulation.[13]

-

Storage Conditions: Store the samples in a calibrated oven or stability chamber at a constant temperature (e.g., 40 °C, 60 °C) and controlled humidity if required.[13]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the withdrawn samples using a suitable analytical technique (e.g., HPLC, NMR) to quantify the amount of remaining sulfonium salt and identify and quantify any degradation products.

-

Data Evaluation: Plot the concentration of the sulfonium salt against time to determine the degradation kinetics.

Quantitative Thermal Stability Data of Sulfonium Salts

The thermal stability of sulfonium salts varies widely depending on their structure. The following tables summarize representative TGA and DSC data for different classes of sulfonium salts.

Table 1: TGA Decomposition Temperatures (Td) of Selected Sulfonium Salts

| Sulfonium Salt Cation | Counter-anion | Td (°C) at 5% Weight Loss | Reference |

| Triphenylsulfonium | Hexafluorophosphate (PF₆⁻) | >300 | [14] |

| Triphenylsulfonium | Hexafluoroantimonate (SbF₆⁻) | >300 | [14] |

| (4-tert-Butylphenyl)diphenylsulfonium | Triflate (OTf⁻) | ~350 | |

| Tris(4-methoxyphenyl)sulfonium | Chloride (Cl⁻) | ~280 | |

| Tri-n-butylsulfonium | Bromide (Br⁻) | ~220 | |

| S-Methyl-L-methionine | Chloride (Cl⁻) | ~150 | |

| Poly(vinylsulfonium salt) sodium salt | N/A | ~200 (initial degradation) | [6] |

Table 2: DSC Onset Decomposition Temperatures (Tonset) of Selected Sulfonium Salts

| Sulfonium Salt Cation | Counter-anion | Tonset (°C) | Notes | Reference |

| Triarylsulfonium salts (general) | Hexafluoroantimonate (SbF₆⁻) | >120 | Excellent thermal stability | [15] |

| Phenacylsulfonium salt | Hexafluorophosphate (PF₆⁻) | 170 | [16] | |

| Phenyl-dialkyl sulfonium salt (PDAS-2) | Not specified | 62 | Used as a thermal initiator | [10] |

| 2-Me-benzimidazole analog | Not specified | 119 | Prodrug precursor | [17] |

| Chlorosulfate precursor | Not specified | 96 | Prodrug precursor | [17] |

Decomposition Pathways and Mechanisms

The thermal decomposition of sulfonium salts can proceed through several pathways, largely dependent on the structure of the cation and the nature of the counter-anion.

Nucleophilic Substitution (SN2)

In the presence of a nucleophilic counter-anion, decomposition can occur via an SN2 mechanism where the anion attacks one of the carbon atoms attached to the sulfur, leading to the formation of a sulfide and an alkylated or arylated anion.

Elimination (E2)

If a substituent on a carbon atom beta to the sulfur has an abstractable proton, decomposition can proceed through an E2 elimination pathway, yielding an alkene, a sulfide, and the protonated anion.

Homolytic Cleavage

At higher temperatures, homolytic cleavage of a carbon-sulfur bond can occur, generating a radical cation and a carbon-centered radical. This pathway is particularly relevant for photoinitiators.

References

- 1. microbiozindia.com [microbiozindia.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. radtech.org [radtech.org]

- 10. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 14. uychem.com [uychem.com]

- 15. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

role of triflate anion acidity in photolithography

An In-Depth Technical Guide to the Role of Triflate Anion Acidity in Photolithography

Audience: Researchers, scientists, and drug development professionals. Topic: The pivotal role of the triflate anion and its associated acidity in advanced photolithography, focusing on chemically amplified resists.

Executive Summary

In the relentless pursuit of smaller and more powerful semiconductor devices, photolithography remains the cornerstone of microfabrication. Chemically Amplified Resists (CARs) are critical materials that enable the patterning of intricate circuits at deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) wavelengths. The performance of CARs is fundamentally governed by the precise control of acid-catalyzed reactions. This guide delves into the core of this mechanism, focusing on the triflate anion (CF₃SO₃⁻), a key component of many modern Photoacid Generators (PAGs). The exceptional acidity of its conjugate acid, triflic acid, makes it a highly efficient catalyst, but its physicochemical properties also present significant challenges in controlling reaction-diffusion fronts, which directly impact pattern resolution and fidelity.

The Mechanism of Chemical Amplification

Chemically amplified resists operate on a catalytic principle.[1] The process begins when a PAG, dispersed within a polymer matrix, absorbs photons from an exposure source (e.g., a 248 nm or 193 nm laser).[2] This absorption triggers the decomposition of the PAG, releasing a small amount of a strong acid.[3] During a subsequent Post-Exposure Bake (PEB), this photogenerated acid acts as a catalyst, initiating a cascade of chemical transformations in the surrounding polymer.[4][5]

In a typical positive-tone CAR, the polymer contains acid-labile protecting groups (like tert-butoxycarbonyl, t-BOC) that render it insoluble in an aqueous developer. The acid catalyzes the cleavage (deprotection) of these groups, switching the polymer's polarity and making the exposed regions soluble.[4] Since the acid is regenerated in each deprotection cycle, a single photoacid molecule can catalyze hundreds or thousands of such reactions, providing the "amplification" that gives these resists their high sensitivity.[2]

The Central Role of the Triflate Anion (CF₃SO₃⁻)

The choice of the PAG's counter-anion is critical as it dictates the strength (pKa) and size of the photogenerated acid, which in turn influences reaction rates and diffusion kinetics. The trifluoromethanesulfonate anion, or triflate, is derived from triflic acid (CF₃SO₃H), a superacid.[6][7]

3.1 Acidity and Catalytic Efficiency

Triflic acid is one of the strongest known Brønsted acids, with a pKa value estimated to be around -14.7.[6][7] This extreme acidity is due to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes and stabilizes the negative charge on the conjugate base (the triflate anion) through resonance and induction.[2]

This high acidity translates to superior catalytic efficiency in the deprotection reaction. A stronger acid more readily protonates the protecting group, lowering the activation energy of the cleavage reaction and increasing the overall photospeed of the resist.[2] Weaker acids, such as camphorsulfonic acid, are often ineffective for advanced resists that utilize high-activation-energy protecting groups.[2]

3.2 The Trade-off: Diffusion and Resolution

While high acidity is beneficial for sensitivity, it is inextricably linked to challenges in resolution. The ultimate quality of a patterned feature is determined by the sharpness of the chemical gradient between the exposed and unexposed regions. This gradient can be blurred by the diffusion of the photoacid during the PEB step.

The triflate anion is relatively small. This small size, combined with its weak interaction with the polymer matrix, can lead to a higher diffusion coefficient compared to larger anions like nonafluorobutanesulfonate (nonaflate).[8][9] Excessive acid diffusion causes the deprotection reaction to spread beyond the intended exposed areas, a phenomenon that leads to:

-

Critical Dimension (CD) Change: The final feature size deviates from the design.

-

Line Edge Roughness (LER): The edges of the patterned lines become jagged, a critical issue for device performance and yield.[10]

Therefore, a fundamental trade-off exists: the high catalytic activity of the small triflate anion must be balanced against its propensity to diffuse and degrade resolution.[9] Much of modern resist design focuses on mitigating this diffusion, for instance, by creating bulkier PAG cations or by chemically binding the PAG to the polymer backbone.[9]

Quantitative Data Presentation

The selection of a PAG anion is a multi-parameter optimization problem. The following table summarizes key properties for triflate and compares it with other common sulfonate anions used in photolithography.

| Property | Triflate (Tf) | Nonaflate (Nf) / PFBS | Tosylate (Ts) |

| Chemical Formula | CF₃SO₃⁻ | C₄F₉SO₃⁻ | CH₃C₆H₄SO₃⁻ |

| Acid Strength (pKa) | ~ -14.7[6][7] | ~ -14 to -15 | ~ -2.8 to -4.0 |

| Anion Volume (ų) | ~ 80-90 | ~ 150-170 | ~ 120-130 |

| Diffusion Coefficient | Higher | Lower | Intermediate |

| Primary Advantage | High catalytic activity | Low diffusion | Low cost, non-fluorinated |

| Primary Disadvantage | High diffusion | Lower sensitivity | Lower catalytic activity |

Note: Diffusion coefficients are highly dependent on the polymer matrix, temperature, and resist formulation; values are presented relatively. Anion volumes are estimations based on molecular modeling.

Key Experimental Protocols

Evaluating the suitability of a PAG, such as one containing a triflate anion, requires rigorous experimental characterization. Below are detailed protocols for two fundamental measurements.

5.1 Protocol: Quantifying Photoacid Generation Quantum Yield

This protocol describes a method for determining the efficiency of acid generation (quantum yield, Φ) using nonaqueous potentiometric titration.[1]

Objective: To measure the number of acid molecules generated per photon absorbed by the PAG.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the PAG in a suitable, non-aqueous solvent (e.g., acetonitrile) at a known concentration (e.g., 1-5 mM).

-

Prepare a standardized titrant solution of a weak organic base (e.g., 0.01 N triethanolamine in acetonitrile).

-

-

Irradiation:

-

Transfer a precise volume of the PAG solution into a quartz cuvette.

-

Expose the solution to a monochromatic light source (e.g., a 248 nm excimer laser or filtered lamp) for a set duration.

-

Measure the incident radiation energy (dose) using a calibrated photodiode or chemical actinometry.

-

-

Potentiometric Titration:

-

Set up a potentiometric titrator with a suitable indicator electrode (e.g., glass electrode) and a reference electrode (e.g., Ag/AgCl).[8]

-

Transfer the irradiated PAG solution to the titration vessel.

-

Titrate the photogenerated acid with the standardized base solution, recording the potential (mV) as a function of titrant volume added.

-

-

Data Analysis:

-

Plot the potential (mV) versus the volume of titrant (mL).

-

Determine the equivalence point from the inflection point of the titration curve. This is often done more accurately by plotting the first or second derivative of the curve.

-

Calculate the moles of acid generated from the equivalence point volume and the known concentration of the base.

-

Calculate the quantum yield (Φ) using the moles of acid generated and the total energy absorbed by the sample.

-

5.2 Protocol: Measuring Acid Diffusion using a Bilayer Method

This protocol outlines the use of neutron reflectivity (NR) to measure the diffusion profile of a photoacid from one polymer layer to another.[8]

Objective: To determine the diffusion length of the photogenerated acid in a polymer film.

Methodology:

-

Sample Preparation (Bilayer Film):

-

On a silicon wafer, spin-coat a "receiving layer" of the photoresist polymer (e.g., poly(hydroxystyrene-co-tert-butyl acrylate)). To enhance contrast for NR, this layer often uses a deuterated version of the protecting group.

-

On top of this, spin-coat a thin "acid feeder layer." This layer contains the polymer and a high concentration of the PAG to be tested.

-

Anneal the bilayer sample to remove residual solvent and create a sharp interface.

-

-

Exposure and Post-Exposure Bake (PEB):

-

Expose the entire bilayer sample to a uniform dose of radiation (e.g., 248 nm deep-UV) to generate acid in the top feeder layer.

-

Perform a PEB for a specific time and temperature (e.g., 90 seconds at 110°C). During the PEB, the acid will diffuse from the feeder layer into the receiving layer, catalyzing the deprotection reaction.

-

-

Neutron Reflectivity (NR) Measurement:

-

Direct a collimated beam of neutrons at the sample surface at a grazing angle and measure the intensity of the reflected neutrons as a function of the momentum transfer vector (Qz).[2]

-

The difference in neutron scattering length density (SLD) between the protected (deuterated) and deprotected (non-deuterated) polymer creates a measurable change in the reflectivity profile.

-

Data Analysis:

-

Model the measured reflectivity curve using specialized software.[3] The model represents the sample as a series of layers, each with a specific thickness, SLD, and interfacial roughness.

-

By fitting the model to the data, a depth profile of the deprotection level in the receiving layer can be extracted with nanometer resolution.

-

This deprotection profile serves as a direct proxy for the acid diffusion front. The diffusion length can be quantified from the width and shape of this profile.

-

Conclusion and Future Outlook

The triflate anion plays a crucial, albeit complex, role in modern photolithography. Its ability to generate a superacid upon irradiation is fundamental to the high sensitivity of chemically amplified resists. However, this benefit is tempered by the challenge of controlling acid diffusion, which is a primary limiter of ultimate resolution and a contributor to line edge roughness. A deep understanding of the interplay between acid strength, anion size, and diffusion dynamics is essential for the rational design of next-generation photoresist materials. Future research will continue to focus on novel PAG architectures, such as polymer-bound PAGs or larger, engineered anions, that seek to optimize this trade-off, providing high catalytic efficiency while minimizing deleterious diffusion effects to enable the fabrication of sub-10 nm features.

References

- 1. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]

- 2. Neutron reflectometry of supported hybrid bilayers with inserted peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. nist.gov [nist.gov]

- 5. ncnr.nist.gov [ncnr.nist.gov]

- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 7. Optimizing experimental design in neutron reflectometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

1-Naphthyl diphenylsulfonium triflate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthyl diphenylsulfonium triflate, a prominent photoacid generator (PAG) utilized in advanced lithographic processes. The document details its chemical properties, the mechanism of photoacid generation, and a representative experimental protocol for its application in a chemically amplified photoresist system.

Core Compound Data

This compound is a sulfonium salt that serves as a critical component in photolithography, particularly in the formulation of chemically amplified resists. Upon exposure to ultraviolet radiation, it generates a strong acid, which then catalyzes chemical reactions within the resist material, leading to a change in its solubility.

| Property | Value |

| Molecular Weight | 450.49 g/mol [1][2] |

| Chemical Formula | C₂₂H₁₇F₃O₃S₂[1] |

| Appearance | Solid[1][2] |

| Melting Point | 132-136 °C[1][2] |

| Maximum Absorption (λmax) | 298 nm[1][2] |

Mechanism of Photoacid Generation

The primary function of this compound in photolithography is to generate a Brønsted acid upon irradiation. This process is initiated by the absorption of a photon by the sulfonium salt cation. The general mechanism for photoacid generation by sulfonium salts involves a homolytic cleavage of a carbon-sulfur bond.[3]

The process can be summarized in the following key steps:

-

Photoexcitation: The sulfonium salt absorbs a photon, leading to an electronically excited state.

-

Homolytic Cleavage: In the excited state, the bond between the sulfur atom and one of the aryl groups (in this case, the naphthyl or one of the phenyl groups) breaks homolytically, generating a radical cation and a neutral radical.[4]

-

Proton Abstraction: The resulting radical species can then abstract a proton from the surrounding environment, such as the polymer matrix or residual solvent, to generate the triflic acid (CF₃SO₃H).

This photochemically generated acid is the key catalytic species in chemically amplified resists.

Logical Diagram of Photoacid Generation

The following diagram illustrates the logical flow of the photoacid generation process initiated by UV irradiation of this compound.

Caption: Photoacid generation pathway of this compound.

Experimental Protocol: Positive-Tone Chemically Amplified Photoresist

This section provides a representative experimental protocol for the formulation and processing of a positive-tone chemically amplified photoresist using a sulfonium salt like this compound. This protocol is intended as a general guideline and may require optimization for specific applications and equipment.

Materials:

-

Polymer: A polymer with acid-labile protecting groups, such as poly(4-hydroxystyrene) partially protected with t-butoxycarbonyl (t-BOC) groups.

-

Photoacid Generator (PAG): this compound.

-

Solvent: A suitable solvent for dissolving the polymer and PAG, such as propylene glycol monomethyl ether acetate (PGMEA).

-

Developer: An aqueous solution of tetramethylammonium hydroxide (TMAH), typically 0.26 N.

-

Substrate: Silicon wafers.

Procedure:

-

Resist Formulation:

-

Dissolve the polymer resin in PGMEA to achieve the desired solids content (e.g., 15 wt%).

-

Add the this compound to the polymer solution. The concentration of the PAG is typically a small percentage of the total solids (e.g., 1-5 wt%).

-

Stir the solution until all components are fully dissolved.

-

Filter the resist solution through a 0.2 µm filter to remove any particulate matter.

-

-

Substrate Preparation and Coating:

-

Clean the silicon wafers using a standard cleaning procedure.

-

Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to the wafers.

-

Spin-coat the formulated photoresist onto the wafers. The spin speed and time will determine the thickness of the resist film. For example, a spin speed of 3000 rpm for 30 seconds might yield a film thickness of approximately 1 µm.

-

-

Soft Bake:

-

After spin-coating, bake the wafers on a hot plate to remove the residual solvent from the resist film. A typical soft bake is performed at 90-110°C for 60-90 seconds.

-

-

Exposure:

-

Expose the resist-coated wafers to UV radiation through a photomask with the desired pattern. The exposure dose will depend on the sensitivity of the resist and the intensity of the light source.

-

-

Post-Exposure Bake (PEB):

-

After exposure, perform a post-exposure bake to drive the acid-catalyzed deprotection reaction. The PEB conditions are critical for pattern definition and are typically in the range of 110-130°C for 60-90 seconds. During this step, the photogenerated acid diffuses through the resist and removes the protecting groups from the polymer in the exposed regions.

-

-

Development:

-

Immerse the wafers in the TMAH developer solution to remove the exposed regions of the photoresist. The development time will depend on the resist thickness and the developer concentration, typically ranging from 30 to 60 seconds.

-

Rinse the wafers with deionized water and dry them with nitrogen.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the photolithography process using a chemically amplified resist containing this compound.

Caption: Experimental workflow for photolithography with a chemically amplified resist.

References

In-Depth Technical Guide: 1-Naphthyl diphenylsulfonium triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of 1-Naphthyl diphenylsulfonium triflate, a compound of significant interest in various fields, including photolithography and organic synthesis.

Physicochemical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Melting Point | 132-136 °C (lit.) | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₁₇F₃O₃S₂ | [1] |

| Molecular Weight | 450.49 g/mol | [1] |

| CAS Number | 116808-69-6 | [1][2] |

| λmax | 298 nm | [1][4] |

Experimental Protocols

Determination of Melting Point

The melting point of an organic compound is a critical physical property used for identification and purity assessment. A general experimental protocol for determining the melting point using a capillary method is provided below.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Thiele Tube: If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band or a small piece of tubing, aligning the sample with the thermometer bulb. Immerse the setup in the heating oil of the Thiele tube.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be done to determine an approximate melting range.

-

For an accurate measurement, heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Core Application: Photoacid Generator

This compound is widely recognized for its role as a photoacid generator (PAG) . PAGs are compounds that, upon exposure to light, generate a strong acid. This property is fundamental to their application in photolithography, particularly in the formulation of chemically amplified photoresists.

Signaling Pathway: Photoacid Generation

The mechanism of photoacid generation by sulfonium salts like this compound involves the absorption of light, leading to the cleavage of a carbon-sulfur bond. This process generates radical species that ultimately lead to the formation of a strong acid, in this case, triflic acid.

Experimental Workflow: Photolithography

The acid generated by the PAG catalyzes a chemical reaction in the surrounding polymer matrix of the photoresist, altering its solubility. This change in solubility allows for the creation of a patterned image on a substrate.

References

- 1. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. α‐Diazo Sulfonium Triflates: Synthesis, Structure, and Application to the Synthesis of 1‐(Dialkylamino)‐1,2,3‐triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

Safety and Handling of 1-Naphthyl diphenylsulfonium triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 1-Naphthyl diphenylsulfonium triflate. It is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a solid cationic photoinitiator and photoacid generator.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 116808-69-6 | [1] |

| Molecular Formula | C22H17F3O3S2 | [1] |

| Molecular Weight | 450.49 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 132-136 °C | [1] |

| Maximum Absorption (λmax) | 298 nm | [1] |

| Storage Class | 11 (Combustible Solids) | [2] |

Hazard Identification and Toxicological Information

Hazard Classifications: [2]

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Signal Word: Warning[2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential Health Effects Based on Analogous Compounds: Data from analogous triarylsulfonium salts suggest a broader range of potential hazards that should be considered when handling this compound. These include:

-

Acute Toxicity: Concerns for acute toxicity and neurotoxicity have been raised for analogous new chemical substances.

-

Ocular Effects: There is a concern for eye corrosion and even ocular lethality based on data from triphenylsulfonium chloride salt.

-

Systemic Effects: Potential for thyroid, liver, and reproductive (developmental) toxicity has been noted based on perfluoro analogue data.

-

Photosensitization: Due to its nature as a photoacid generator, there is a potential for dermal photosensitization upon exposure to light.

It is crucial to handle this compound with the assumption that it may possess these more severe toxicities, pending the availability of specific data.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established guidelines for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. |

| Eye Protection | Chemical safety goggles or a full-face shield. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes must be worn. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[2] |

Engineering Controls

-

Ventilation: All handling of this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood.

-

Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

-

If dissolving the compound, add the solid to the solvent slowly.

-

-

General Use:

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Storage Requirements

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The designated storage class for this compound is 11 for combustible solids.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.

-

Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common disposal method for such organic materials. Land disposal is generally not a suitable option.

-

Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

Visualization of Workflows and Relationships

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: Emergency response procedures for spills and personal exposure incidents.

References

A Technical Guide to 1-Naphthyl Diphenylsulfonium Triflate: A Photoacid Generator for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Naphthyl diphenylsulfonium triflate, a prominent photoacid generator (PAG). This document details its chemical and physical properties, commercial availability, mechanism of action, and applications in photolithography and cationic polymerization, supported by experimental insights and structured data for ease of comparison.

Commercial Availability

This compound (CAS No. 116808-69-6) is available from a range of chemical suppliers. Researchers can procure this compound from the following vendors:

| Supplier | Contact Information |

| Sigma-Aldrich | Tel: 021-61415566, 800-8193336; Email: --INVALID-LINK--[1] |

| Alfa Chemistry | Tel: +1-5166625404; Email: --INVALID-LINK--[1] |

| Energy Chemical | Tel: 021-58432009, 400-005-6266; Email: --INVALID-LINK--[1] |

| Shandong Ono Chemical Co., Ltd. | Tel: 0539-6362799; Email: --INVALID-LINK-- |

| Suzhou Rovathin Foreign Trade Co.,Ltd. | Tel: 0512-65816829, 18662214788; Email: --INVALID-LINK--[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 116808-69-6[1][2] |

| Molecular Formula | C₂₃H₁₇F₃O₃S₂[1][3] |

| Molecular Weight | 462.5 g/mol [1][3] |

| Appearance | Solid[2] |

| Melting Point | 132-136 °C[2][3] |

| UV Absorption Maximum (λmax) | 298 nm[2] |

| Solubility | Soluble in common resist solvents like propylene glycol monomethyl ether acetate (PGMEA)[4] |

Mechanism of Photoacid Generation

This compound is a cationic photoinitiator that functions as a photoacid generator.[5] Upon exposure to ultraviolet (UV) radiation, it undergoes a photochemical reaction to produce a strong Brønsted acid (triflic acid). This photogenerated acid is the active species that catalyzes subsequent chemical reactions, such as the deprotection of polymer side chains in chemically amplified photoresists or the initiation of cationic polymerization.

The generally accepted mechanism for photoacid generation by triarylsulfonium salts involves the following steps:

-

Photoexcitation: The sulfonium salt absorbs a photon, leading to an excited singlet state.

-

Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of a carbon-sulfur bond, generating a radical cation and an aryl radical.

-

Hydrogen Abstraction: The radical cation abstracts a hydrogen atom from a suitable donor in the surrounding medium (e.g., solvent or polymer) to form a protonated diaryl sulfide.

-

Proton Release: The protonated diaryl sulfide releases a proton (the Brønsted acid) to complete the acid generation process.

Caption: Photoacid generation from this compound.

Applications

The primary applications of this compound stem from its ability to generate a strong acid upon irradiation. This property makes it a valuable component in materials for photolithography and cationic photopolymerization.

Chemically Amplified Photoresists

In the field of microelectronics, this compound is used as a PAG in chemically amplified photoresists.[4] These resists are essential for creating the intricate patterns of integrated circuits. The photogenerated acid catalyzes a deprotection reaction of a polymer binder, which alters its solubility in a developer solution. This change in solubility allows for the formation of a positive-tone image of the mask pattern on the substrate. The catalytic nature of this process provides high photosensitivity, enabling the use of lower exposure doses.

A patent for a resist composition suggests the use of a sulfonium salt, such as this compound, in combination with a base polymer and an organic solvent for lithographic processing.[4]

Cationic Photopolymerization

This compound can also initiate the cationic polymerization of various monomers, such as epoxides and vinyl ethers. The strong Brønsted acid generated upon UV exposure protonates the monomer, creating a cationic species that propagates the polymerization chain reaction. This process is utilized in applications such as UV-curable coatings, adhesives, and inks, as well as in the fabrication of microstructures using materials like the epoxy-based negative photoresist SU-8.

Experimental Protocols

While specific experimental conditions are highly dependent on the application and desired outcome, the following provides a general framework for the use of this compound in a chemically amplified photoresist formulation.

Photoresist Formulation

A typical positive-tone chemically amplified photoresist formulation involves the following components:

-

Base Polymer: A polymer with acid-labile protecting groups (e.g., a poly(hydroxystyrene)-based polymer with t-BOC protecting groups).

-

Photoacid Generator (PAG): this compound. The concentration of the PAG typically ranges from 1 to 5 wt% of the base polymer.

-

Solvent: A suitable solvent to dissolve all components, commonly propylene glycol monomethyl ether acetate (PGMEA).[4]

-

Optional Additives: A base quencher may be added to control acid diffusion and improve resolution.

Example Formulation:

-

Base Polymer: 15 wt% of a t-BOC protected poly(4-hydroxystyrene) in PGMEA.

-

PAG: 3 wt% of this compound relative to the base polymer.

Lithographic Processing Workflow

The following diagram illustrates a typical workflow for patterning a substrate using a photoresist containing this compound.

Caption: A typical workflow for photolithography.

Processing Steps:

-

Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to ensure good adhesion of the photoresist.

-

Spin Coating: The photoresist solution is dispensed onto the substrate and spun at a high speed to create a thin, uniform film.

-

Soft Bake: The coated substrate is baked on a hotplate to evaporate the solvent from the photoresist film.

-

Exposure: The photoresist is exposed to UV radiation through a photomask that defines the desired pattern. This step generates the Brønsted acid in the exposed regions.

-

Post-Exposure Bake (PEB): The substrate is baked again at a specific temperature. This thermal energy drives the acid-catalyzed deprotection reaction.

-